Home > Products > Screening Compounds P36547 > UDP-6-sulfoquinovose
UDP-6-sulfoquinovose -

UDP-6-sulfoquinovose

Catalog Number: EVT-1541029
CAS Number:
Molecular Formula: C15H24N2O19P2S
Molecular Weight: 630.4 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
UDP-6-sulfoquinovose is a UDP-sugar having 6-sulfoquinovose as the sugar component. It is an UDP-sugar and a carbohydrate sulfonate. It is functionally related to a quinovose. It is a conjugate acid of an UDP-6-sulfoquinovose(3-).
Overview

UDP-6-sulfoquinovose is a nucleotide-activated form of sulfoquinovose, which is a sulfonated sugar derivative. This compound plays a crucial role in the incorporation of sulfoquinovose into glycoconjugates, particularly in sulfoquinovosyl diacylglycerol found in the chloroplast membranes of plants and cyanobacteria. UDP-6-sulfoquinovose is vital for various biological processes, including cell membrane structure and function, as well as signaling pathways in plants and microorganisms .

Source

UDP-6-sulfoquinovose is primarily derived from the enzymatic conversion of UDP-glucose and sulfite through the action of UDP-sulfoquinovose synthase. This enzyme is present in certain microorganisms, such as Sulfolobus acidocaldarius, which has been studied extensively for its biosynthetic pathways related to this compound .

Classification

Chemically, UDP-6-sulfoquinovose belongs to the class of sulfonated sugars. It is categorized as a nucleotide sugar, which are sugars activated by nucleotides that facilitate their incorporation into larger biomolecules like polysaccharides and glycoproteins. The classification of UDP-6-sulfoquinovose as a nucleotide sugar highlights its importance in biochemical reactions involving glycosylation processes .

Synthesis Analysis

Methods

The synthesis of UDP-6-sulfoquinovose can be achieved through several methods, primarily focusing on enzymatic pathways. The most common method involves the following steps:

  1. Starting Materials: The synthesis begins with UDP-glucose and sulfite as the primary substrates.
  2. Enzymatic Reaction: The enzyme UDP-sulfoquinovose synthase catalyzes the reaction between UDP-glucose and sulfite. This enzyme facilitates a series of reactions including oxidation, dehydration, and sulfite addition to produce UDP-6-sulfoquinovose .
  3. Reaction Conditions: Optimal conditions for this reaction typically include controlled pH and temperature settings to enhance enzyme activity and product yield.

Technical Details

The enzymatic conversion process has been characterized by high-performance liquid chromatography (HPLC) to monitor product formation. Reaction kinetics have shown that at higher concentrations of sulfite, the conversion rate of UDP-glucose to UDP-6-sulfoquinovose increases significantly, indicating that substrate availability is critical for optimal synthesis .

Molecular Structure Analysis

Structure

UDP-6-sulfoquinovose has a complex molecular structure characterized by its nucleotide sugar components. The structural formula can be represented with specific stereochemistry around its sugar moiety and phosphate groups.

Molecular Data

  • Molecular Formula: C15H24N2O19P2S
  • Molecular Weight: 564.4 g/mol
  • InChI Key: FQANCGQCBCUSMI-JZMIEXBBSA-N
  • Structural Features: The compound contains a uridine moiety linked to a sulfonated sugar, which includes functional groups essential for its biological activity .
Chemical Reactions Analysis

Reactions

UDP-6-sulfoquinovose participates in several chemical reactions:

  1. Oxidation: Involves the conversion of hydroxyl groups to carbonyls.
  2. Dehydration: Removal of water molecules to form double bonds within the sugar structure.
  3. Sulfite Addition: Incorporation of sulfite into the sugar backbone, a key step in its biosynthesis.

Technical Details

The reactions typically require specific reagents such as NAD+ for oxidation processes and are conducted under conditions that favor enzymatic activity. By adjusting parameters like temperature and substrate concentrations, researchers can optimize yields of UDP-6-sulfoquinovose .

Mechanism of Action

The mechanism of action for UDP-6-sulfoquinovose involves multiple steps facilitated by the enzyme UDP-sulfoquinovose synthase:

  1. Substrate Binding: UDP-glucose binds at the active site of the enzyme.
  2. NAD+ Interaction: NAD+ serves as a cofactor, participating in electron transfer during oxidation.
  3. Sulfite Transfer: Sulfite is added to the intermediate formed during the reaction sequence, leading to the production of UDP-6-sulfoquinovose.

This mechanism highlights the importance of enzyme-substrate interactions and cofactor dynamics in synthesizing this compound .

Physical and Chemical Properties Analysis

Physical Properties

UDP-6-sulfoquinovose is typically observed as a white to off-white powder when isolated. Its solubility in water is high due to its polar nature.

Chemical Properties

  1. Stability: The compound is stable under physiological conditions but may degrade under extreme pH or temperature variations.
  2. Reactivity: It readily participates in glycosylation reactions due to its activated state as a nucleotide sugar.

Relevant data from studies indicate that proper storage conditions (e.g., refrigerated) are essential to maintain its integrity for experimental applications .

Applications

UDP-6-sulfoquinovose has several scientific applications:

  1. Biochemical Research: It is utilized in studies involving glycosylation processes and sulfolipid biosynthesis.
  2. Plant Biology: Researchers study its role in chloroplast function and plant signaling pathways.
  3. Microbial Studies: Understanding its biosynthesis aids in exploring metabolic pathways in extremophiles like Sulfolobus acidocaldarius.
Structural and Biochemical Characteristics of UDP-6-Sulfoquinovose

Chemical Composition and Isomeric Properties

UDP-6-sulfoquinovose (UDP-SQ) is a nucleotide-activated sugar derivative with the systematic name uridine 5'-(diphosphate 6-sulfo-6-deoxy-D-glucopyranose). Its molecular formula is C₁₅H₂₄N₂O₁₉P₂S, with an average molecular mass of 630.366 Da (monoisotopic: 630.01692 Da) [7] [9]. Structurally, it consists of three key components:

  • A uracil nucleobase providing aromatic character
  • A ribose diphosphate (UDP) moiety serving as the nucleotide carrier
  • The 6-sulfoquinovose headgroup (6-deoxy-6-sulfo-D-glucose) [6]

The sulfoquinovose component exists in α- and β-anomeric configurations, with the α-anomer being biologically active in glycosyltransferase reactions [7]. The C6 sulfonate group (-SO₃⁻) replaces the typical hydroxymethyl group of glucose, creating a highly polar, acidic, and water-soluble compound (solubility ≈24.5 mg/mL) [7] [9]. This sulfonate group carries a permanent negative charge across physiological pH ranges, critically influencing molecular interactions and enzymatic processing.

Table 1: Structural Descriptors of UDP-6-Sulfoquinovose

PropertyDescriptorBiological Significance
Chemical FormulaC₁₅H₂₄N₂O₁₉P₂SPrecise elemental composition
Molecular Weight630.366 DaMass spectrometry verification
Sulfoquinovose Anomerα-configuration (biologically active)Glycosyltransferase recognition
Key Functional GroupsPyrophosphate, sulfonateCharge distribution, metal coordination
SolubilityHighly water-solubleCytosolic compatibility

Structural Elucidation via NMR and Crystallography

Advanced NMR spectroscopy has been pivotal in characterizing UDP-SQ's solution-state structure. Key ¹H and ¹³C NMR chemical shifts include:

  • Anomeric proton (H-1''): Resonates at δ 5.60-5.75 ppm (α-anomer)
  • C6 methylene protons: Distinctive downfield shift at δ 3.85-4.00 ppm due to sulfonate substitution [1]
  • Quinovose ring carbons: C1'' (δ 94.5 ppm), C4'' (δ 78.2 ppm), C6'' (δ 57.8 ppm) [1]

X-ray crystallography studies of related enzymes have captured UDP-SQ bound to active sites, revealing its three-dimensional conformation. The sulfonate group participates in hydrogen bonding with conserved arginine and lysine residues in UDP-sulfoquinovose synthases, while the uracil ring engages in π-stacking interactions [1]. The pyrophosphate bridge adopts an extended conformation optimal for nucleophilic attack during glycosyl transfer. These structural analyses confirm a distorted chair conformation for the sulfoquinovose ring when enzyme-bound, differing from the solution-state ⁴C₁ conformation [1] [7].

Table 2: Key NMR Chemical Shifts of UDP-6-Sulfoquinovose

NucleusAtom PositionChemical Shift (δ, ppm)Structural Correlation
¹HH-1'' (anomeric)5.60-5.75α-glycosidic linkage confirmation
¹HH-6''a, H-6''b3.85-4.00-CH₂-SO₃⁻ group identification
¹³CC-1''94.5Anomeric carbon environment
¹³CC-4''78.2Oxidation site in enzymatic mechanism
¹³CC-6''57.8Sulfonate substitution site

Enzymatic Synthesis: NAD⁺-Dependent Redox Mechanisms

UDP-SQ biosynthesis occurs via a conserved four-step enzymatic cascade catalyzed by UDP-sulfoquinovose synthases (EC 3.13.1.1):

  • NAD⁺-Dependent Oxidation: UDP-glucose undergoes dehydrogenation at C4, forming UDP-4-keto-glucose with concomitant NAD⁺ reduction to NADH.
  • Dehydration: Elimination of the C5/C6 hydroxyl generates UDP-4-keto-glucose-5,6-ene.
  • Enolization: Tautomerization stabilizes the reactive intermediate.
  • Sulfite Addition: Nucleophilic attack by sulfite (SO₃²⁻) at C6 creates the C6-sulfo bond [1] [2].

The archaeal synthase Agl3 from Sulfolobus acidocaldarius exemplifies this mechanism. Its NAD⁺ cofactor remains tightly bound throughout the reaction cycle, participating in concentration-dependent redox shuttling [1]. Deuterium labeling studies confirm that dehydration occurs exclusively from the enol form of UDP-4-keto-glucose. Crucially, the absence of sulfite leads to accumulation of UDP-4-keto-glucose-5,6-ene, characterized by distinctive NMR signals at δ 6.15 (H-5) and δ 5.95 (H-6) [1]. Metabolic evidence comes from sqdD mutants of Rhodobacter sphaeroides, which accumulate UDP-SQ when diacylglycerol sulfoquinovosyltransferase is inactivated [4].

Comparative Analysis of UDP-Sulfoquinovose Synthases (SQD1, Agl3, SqdB)

UDP-sulfoquinovose synthases belong to the short-chain dehydrogenase/reductase (SDR) superfamily but exhibit evolutionary divergence across biological domains:

  • Agl3 (Archaea): The 393-amino acid synthase from Sulfolobus acidocaldarius shares ~40% sequence identity with plant SQD1 but operates via a modified dehydratase mechanism. Its active site features a catalytic triad (Thr145-Tyr182-Lys186) homologous to SDR enzymes. Agl3 maintains exceptionally tight NAD⁺ binding throughout the reaction cycle, a distinctive trait confirmed through kinetic studies [1].

  • SQD1 (Plants/Eukarya): The best-characterized synthase, initially identified in Arabidopsis thaliana, contains a Rossmann fold for NAD⁺ binding and a conserved catalytic triad (Thr145-Tyr182-Lys186). Unlike Agl3, SQD1 shows low in vitro activity and forms complexes with ferredoxin-dependent glutamate synthase in vivo [1] [3]. Its crystal structure (PDB: 1QRR) revealed bi-domain architecture critical for substrate positioning [2].

  • SqdB (Bacteria): Found in cyanobacteria and photosynthetic proteobacteria, SqdB enzymes cluster phylogenetically between archaeal and plant synthases. They share the core SDR mechanism but utilize different sulfite incorporation pathways. Genetic studies in Rhodobacter confirmed that sqdD deletion blocks the final transfer step, causing UDP-SQ accumulation [4].

Table 3: Comparative Analysis of UDP-Sulfoquinovose Synthases

CharacteristicAgl3 (Archaea)SQD1 (Plants)SqdB (Bacteria)
OrganismSulfolobus acidocaldariusArabidopsis thalianaRhodobacter sphaeroides
Sequence Length393 amino acids~350 amino acids~360 amino acids
Catalytic TriadThr145-Tyr182-Lys186Thr145-Tyr182-Lys186Conserved homologous residues
NAD⁺ BindingTightly bound throughout cycleDissociable cofactorVariable among species
In Vitro ActivityHighLowModerate to high
Crystal StructureHomology modeledSolved (1.6 Å, PDB:1QRR)Limited structural data
Phylogenetic CladeDivergent SDR branchEukaryotic SDR clusterBacterial SDR cluster
Salt Stress ResponseNot characterizedUpregulated under salinitySpecies-dependent regulation

Biological Functions and Metabolic Pathways

Properties

Product Name

UDP-6-sulfoquinovose

IUPAC Name

[(2S,3S,4S,5R,6R)-6-[[[(2R,3S,4R,5R)-5-(2,4-dioxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxy-3,4,5-trihydroxyoxan-2-yl]methanesulfonic acid

Molecular Formula

C15H24N2O19P2S

Molecular Weight

630.4 g/mol

InChI

InChI=1S/C15H24N2O19P2S/c18-7-1-2-17(15(24)16-7)13-11(22)8(19)5(33-13)3-32-37(25,26)36-38(27,28)35-14-12(23)10(21)9(20)6(34-14)4-39(29,30)31/h1-2,5-6,8-14,19-23H,3-4H2,(H,25,26)(H,27,28)(H,16,18,24)(H,29,30,31)/t5-,6-,8-,9-,10+,11-,12-,13-,14-/m1/s1

InChI Key

FQANCGQCBCUSMI-JZMIEXBBSA-N

SMILES

C1=CN(C(=O)NC1=O)C2C(C(C(O2)COP(=O)(O)OP(=O)(O)OC3C(C(C(C(O3)CS(=O)(=O)O)O)O)O)O)O

Synonyms

UDP-sulfoquinovose
uridine diphosphate sulfoquinovose

Canonical SMILES

C1=CN(C(=O)NC1=O)C2C(C(C(O2)COP(=O)(O)OP(=O)(O)OC3C(C(C(C(O3)CS(=O)(=O)O)O)O)O)O)O

Isomeric SMILES

C1=CN(C(=O)NC1=O)[C@H]2[C@@H]([C@@H]([C@H](O2)COP(=O)(O)OP(=O)(O)O[C@@H]3[C@@H]([C@H]([C@@H]([C@H](O3)CS(=O)(=O)O)O)O)O)O)O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.